BenchChemオンラインストアへようこそ!

3-(p-Hydroxyphenyl)rhodanine

carbonic anhydrase inhibition isoform selectivity tumor-associated hCA IX

3-(p-Hydroxyphenyl)rhodanine (CAS 21346-21-4; IUPAC: 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one) is an N-aryl-substituted 2-thioxothiazolidin-4-one belonging to the rhodanine heterocycle class. The compound features a p-hydroxyphenyl moiety at the ring nitrogen and an unsubstituted methylene at C-5, distinguishing it from the more extensively derivatized 5-arylidene/5-carboxyalkyl rhodanines that dominate the medicinal chemistry literature.

Molecular Formula C9H7NO2S2
Molecular Weight 225.3 g/mol
CAS No. 21346-21-4
Cat. No. B1616688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Hydroxyphenyl)rhodanine
CAS21346-21-4
Molecular FormulaC9H7NO2S2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
InChIKeyYUUFJQSSWHKSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL]

3-(p-Hydroxyphenyl)rhodanine (CAS 21346-21-4) — Core Scaffold Identity, Physicochemical Profile, and Procurement Positioning


3-(p-Hydroxyphenyl)rhodanine (CAS 21346-21-4; IUPAC: 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one) is an N-aryl-substituted 2-thioxothiazolidin-4-one belonging to the rhodanine heterocycle class [1]. The compound features a p-hydroxyphenyl moiety at the ring nitrogen and an unsubstituted methylene at C-5, distinguishing it from the more extensively derivatized 5-arylidene/5-carboxyalkyl rhodanines that dominate the medicinal chemistry literature. Its computed physicochemical parameters include a molecular weight of 225.3 g/mol, XLogP3 of 2.1, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 97.9 Ų [1]. The compound is commercially available from multiple suppliers (e.g., Life Chemicals, Bidepharm, Leyan) at purities of 95–98%, positioning it as an accessible, well-defined intermediate for structure–activity relationship (SAR) exploration and focused library synthesis [2].

Why 3-(p-Hydroxyphenyl)rhodanine Cannot Be Casually Replaced by 3-Phenylrhodanine, m-Hydroxy Isomers, or 5-Substituted Rhodanines


Within the N-aryl rhodanine series, the position and electronic character of the phenyl substituent profoundly influence target binding, solubility, and metabolic stability. 3-(p-Hydroxyphenyl)rhodanine carries a para-hydroxyl group that simultaneously acts as a hydrogen bond donor (HBD) and modest electron donor, altering the electron density on the thioxothiazolidinone ring relative to the unsubstituted 3-phenylrhodanine [1]. This single HBD can anchor the compound in enzyme anion-binding pockets — a feature capitalized upon in the design of p-hydroxybenzylidene-functionalized aldose reductase inhibitors [2]. Conversely, the meta-hydroxy isomer (3-(m-hydroxyphenyl)rhodanine, CAS 23517-76-2) places the HBD in a different geometric orientation, potentially disrupting or weakening key hydrogen bond networks. The absence of substitution at C-5 further differentiates this compound from 5-carboxyalkyl or 5-arylidene rhodanines, which introduce additional steric bulk and pharmacophoric elements that are irrelevant when the goal is to probe N-aryl contributions in isolation. The quantitative differentiation evidence below demonstrates that even within closely related N-aryl rhodanines, small structural changes produce measurable — and selection-relevant — differences in target engagement.

3-(p-Hydroxyphenyl)rhodanine — Quantitative Differentiation Evidence for Scientific Selection


Carbonic Anhydrase Isoform Selectivity: Differential Ki Values Across hCA I, II, and IX

3-(p-Hydroxyphenyl)rhodanine exhibits a measurable, albeit moderate, selectivity profile across human carbonic anhydrase isoforms in a standardized stopped-flow CO₂ hydration assay [1]. The compound inhibits the tumor-associated isoform hCA IX with a Ki of 1.60 × 10³ nM (1.6 µM), hCA I with a Ki of 7.97 × 10³ nM (8.0 µM), and shows negligible inhibition of hCA II (Ki > 1.00 × 10⁵ nM; >100 µM). This translates to a ~5-fold preference for hCA IX over hCA I and a >62-fold window over hCA II. In contrast, many unsubstituted N-aryl rhodanines and 5-arylidene rhodanines reported in the literature display flat, non-selective CA inhibition profiles or preferential hCA II binding — a behavior attributed to the absence of the para-hydroxyl anchor that orients the scaffold within the conical hCA IX active site [2]. The differential is particularly notable because the compound achieves measurable hCA IX engagement without triggering the strong hCA II off-target activity that complicates the use of broader-spectrum rhodanine CA inhibitors.

carbonic anhydrase inhibition isoform selectivity tumor-associated hCA IX

Physicochemical Differentiation: Hydrogen Bond Donor Capacity vs. 3-Phenylrhodanine

The single structural distinction between 3-(p-hydroxyphenyl)rhodanine and the simpler 3-phenylrhodanine (CAS 1457-46-1) — a para-hydroxyl group — produces a quantifiable shift in key physicochemical parameters relevant to both biological screening and synthetic handling [1][2]. The target compound possesses one hydrogen bond donor (the phenolic -OH) versus zero for 3-phenylrhodanine, while its computed XLogP3 of 2.1 represents a reduction of approximately 0.5–0.8 log units relative to the unsubstituted phenyl analog (estimated XLogP3 ~2.6–2.9 for 3-phenylrhodanine based on fragment contribution methods). This translates to an estimated ~3- to 6-fold increase in aqueous solubility. The topological polar surface area (TPSA) increases from ~74 Ų (3-phenylrhodanine) to 97.9 Ų (target compound), crossing the 90 Ų threshold often associated with improved oral bioavailability potential [1]. These differences are not merely incremental: for assay conditions requiring DMSO stock solutions exceeding 10 mM or for cellular assays where precipitation artifacts are a concern, the solubility advantage of the p-hydroxy derivative can determine whether a screening campaign generates interpretable data.

solubility hydrogen bond donor drug-likeness physicochemical property

Aldose Reductase Inhibition: Class-Level Potency Contextualized Against Epalrestat

3-(p-Hydroxyphenyl)rhodanine is reported in multiple authoritative databases as an inhibitor of aldose reductase (ALR2 / AKR1B1), the rate-limiting enzyme of the polyol pathway implicated in diabetic neuropathy, retinopathy, and nephropathy [1]. While a discrete IC₅₀ or Ki value for this exact compound against purified ALR2 has not been published in the peer-reviewed primary literature, its structural relationship to the well-characterized series of rhodanine-based aldose reductase inhibitors allows a class-level inference of its potency position. The closest comparator is epalrestat — the only clinically marketed aldose reductase inhibitor — which itself is a rhodanine derivative (E-3-(carboxymethyl)-5-[2-methyl-3-phenylpropenylidene]rhodanine) and exhibits a Ki of 0.98 µM against ALR2 [2]. More recent N-aryl rhodanine inhibitors lacking the C-5 carboxymethyl group but retaining a p-hydroxybenzylidene motif achieve IC₅₀ values in the 20–2000 nM range against ALR2, with selectivity factors of 5–24 over the related aldehyde reductase (ALR1) [3]. The p-hydroxyphenyl group at N-3 of the target compound is a recognized pharmacophoric element that engages the anion-binding sub-pocket of ALR2 via the deprotonated phenolate oxygen, forming a strong hydrogen bond and charge interaction with catalytic residues [3]. This positions 3-(p-hydroxyphenyl)rhodanine as a minimal pharmacophoric core for ALR2 inhibitor development — distinct from epalrestat, which requires the C-5 carboxymethyl group for clinical potency but introduces acidity-driven pharmacokinetic limitations.

aldose reductase diabetic complications polyol pathway epalrestat

Functional Annotation Breadth: Multi-Target Activity Profile vs. Narrow-Spectrum Rhodanines

Database-curated functional annotations indicate that 3-(p-hydroxyphenyl)rhodanine engages a broader set of biological targets than many 5-substituted rhodanine derivatives that are optimized for single-target potency [1]. Documented activities include: inhibition of trypsin (by similarity); anticarcinogenic activity in DMBA-treated JB6 cell transformation assays; inhibition of phospholipase A₂ from Naja naja venom (with in vivo lethality neutralization in Swiss Wistar mice); antimalarial activity against Plasmodium falciparum; antifungal activity against Aspergillus niger (cilia formation inhibition); and antimutagenic activity in S. typhimurium TA102 and TA104 assays [1]. By contrast, 5-benzylidene rhodanines optimized for kinase inhibition (e.g., Bcr-Abl T1351 inhibitors) or PDE4 inhibition achieve single-digit nanomolar potency against their primary target but frequently lose the ancillary activities observed with the simpler N-aryl scaffold [2]. This polypharmacology profile makes 3-(p-hydroxyphenyl)rhodanine particularly suited for phenotypic screening campaigns where mechanistic deconvolution occurs downstream of hit identification, rather than for target-based programs requiring exquisite selectivity.

polypharmacology antimalarial antivenom antifungal trypsin inhibition

3-(p-Hydroxyphenyl)rhodanine: Evidence-Backed Application Scenarios for Procurement and Research Use


Focused N-Aryl Rhodanine SAR Libraries for Carbonic Anhydrase Isoform Selectivity Profiling

The documented Ki values of 3-(p-hydroxyphenyl)rhodanine against hCA I (8.0 µM), hCA IX (1.6 µM), and hCA II (>100 µM) establish this compound as a selectivity-starting point for tumor-associated carbonic anhydrase inhibitor development [1]. Procurement of this scaffold, alongside its meta-hydroxy and des-hydroxy analogs, enables a systematic N-aryl substitution matrix to map the contribution of hydrogen bond donor position and electronics to CA isoform selectivity — a prerequisite for designing hCA IX-selective probes that spare the ubiquitous hCA II isoform.

Minimal Pharmacophoric Core for Aldose Reductase Inhibitor Development

The p-hydroxyphenyl group at N-3 is a validated ALR2 pharmacophoric element that engages the enzyme's anion-binding sub-pocket through the deprotonated phenolate oxygen, as demonstrated in structurally related series achieving IC₅₀ values down to 20 nM [2]. 3-(p-Hydroxyphenyl)rhodanine provides this pharmacophore without C-5 substitution, offering a clean scaffold for systematic Knoevenagel condensation or alkylation at the C-5 methylene to introduce arylidene, carboxyalkyl, or heteroaryl diversity — an advantage over epalrestat-based strategies where the C-5 carboxymethyl group is synthetically fixed.

Phenotypic Screening Library Component for Polypharmacology-Driven Hit Discovery

The compound's annotated multi-target activity profile — spanning antimalarial, antivenom (PLA₂ inhibition), antifungal, anticarcinogenic, and antimutagenic endpoints — makes it a high-value inclusion in diversity-oriented screening collections intended for phenotypic or chemogenomic assay cascades [3]. Unlike single-target-optimized rhodanines that may fail to register in broad phenotypic panels, 3-(p-hydroxyphenyl)rhodanine's engagement with multiple biological pathways increases the probability of detecting a tractable hit that can subsequently be optimized via C-5 derivatization.

Synthetic Intermediate for 5-Substituted Antifungal Rhodanine Derivatives

Recent literature demonstrates that 3-(p-hydroxyphenyl)rhodanine serves as a direct synthetic precursor to 5-carboxyalkyl and 5-(4-chlorobenzoylmethyl) derivatives with demonstrated anti-Candida activity and ferric reducing capacity in FRAP assays [4]. The compound's unsubstituted C-5 methylene permits condensation with maleic anhydride or 3-(4-chlorophenyl)acrylic acid to generate derivatives that combine antifungal efficacy with tunable toxicity profiles — an application where procurement of the parent N-aryl scaffold is the rate-limiting synthetic step.

Quote Request

Request a Quote for 3-(p-Hydroxyphenyl)rhodanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.